molecular formula C11H7F3O2 B13214974 3-[3-(Trifluoromethoxy)phenyl]furan

3-[3-(Trifluoromethoxy)phenyl]furan

Cat. No.: B13214974
M. Wt: 228.17 g/mol
InChI Key: KLNZXOWAMWZZPC-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]furan is an organic compound characterized by a furan ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethoxy)phenyl]furan can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask procedure, providing moderate to good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles as the laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted furans.

Scientific Research Applications

3-[3-(Trifluoromethoxy)phenyl]furan has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]furan involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.

    2-Trifluoromethylfuran: Exhibits antimalarial activity.

    Fluorobenzofurans: Demonstrate antibacterial properties.

Uniqueness

3-[3-(Trifluoromethoxy)phenyl]furan is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]furan

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-3-1-2-8(6-10)9-4-5-15-7-9/h1-7H

InChI Key

KLNZXOWAMWZZPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=COC=C2

Origin of Product

United States

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